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Compound of Interest

(R)-3-
(Hydroxymethyl)cyclohexanone

Cat. No.: B11924179

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in
organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a
primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of
complex molecular architectures and potentially bioactive compounds. This technical guide
provides an in-depth overview of its chemical properties, synthesis, and potential biological
relevance, with a focus on experimental data and protocols.

Core Chemical Properties

(R)-3-(hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a
solid with a melting point near room temperature. The presence of the hydroxyl group
enhances its polarity and solubility in polar solvents.[1]

Table 1: Physical and Chemical Properties of (R)-3-(hydroxymethyl)cyclohexanone

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b11924179?utm_src=pdf-interest
https://www.benchchem.com/product/b11924179?utm_src=pdf-body
https://www.benchchem.com/product/b11924179?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-_Hydroxymethyl_cyclohexanone
https://www.benchchem.com/product/b11924179?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11924179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C7H1202 [1]
Molecular Weight 128.17 g/mol [1]

CAS Number 21996-61-2 [2]
Appearance C.:Ieér pale )./ellow to brown (3]

liquid or solid

Boiling Point (Predicted) 239.8+13.0°C [4]
Density (Predicted) 1.054 + 0.06 g/cm?3 [4]
Solubility More soluble in polar solvents [1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of (R)-3-
(hydroxymethyl)cyclohexanone. While experimentally obtained spectra for this specific
enantiomer are not readily available in the public domain, data from related compounds provide
valuable insights.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the
protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the
hydroxyl proton. The chemical shifts and coupling constants will be influenced by the
stereochemistry and conformation of the molecule. For comparison, the H NMR spectrum of
the parent compound, cyclohexanone, shows peaks around 1.8 ppm, 1.4 ppm, and 1.3 ppm for
the ring protons.[5]

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and
chemical environment of the carbon atoms. The carbonyl carbon is expected to have a
characteristic chemical shift in the range of 190-220 ppm.[5] The carbon of the hydroxymethyl
group and the carbons of the cyclohexyl ring will appear at higher field.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band
corresponding to the C=0 stretching vibration of the ketone, typically around 1710 cm~1.[6] A
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broad absorption band in the region of 3200-3600 cm~* will indicate the O-H stretching
vibration of the alcohol group.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation
patterns characteristic of the molecule's structure.

Synthesis and Experimental Protocols

The enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone is a key challenge
and an area of active research. Several strategies can be employed, primarily focusing on the
asymmetric hydroxymethylation of cyclohexanone or the enantioselective reduction of a
corresponding dicarbonyl precursor.

One of the most promising approaches is the organocatalytic asymmetric a-hydroxymethylation
of cyclohexanone. This method utilizes a chiral organocatalyst, such as a proline derivative, to
facilitate the enantioselective addition of a formaldehyde equivalent to the a-position of the
ketone.[2]

lllustrative Experimental Workflow for Organocatalytic a-Hydroxymethylation:
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Caption: General workflow for the synthesis and purification of (R)-3-
(hydroxymethyl)cyclohexanone.

Detailed Protocol Outline (Hypothetical, based on related procedures):

¢ Reaction Setup: To a solution of cyclohexanone in an appropriate solvent (e.g., DMSO,
CHsCN), add the chiral organocatalyst (e.g., (S)-proline).

o Addition of Reagents: Add the formaldehyde source (e.g., paraformaldehyde or aqueous
formaldehyde) to the reaction mixture.

e Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature) for
a specified period, monitoring the reaction progress by TLC or GC.

o Work-up: Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous
solution of NH4Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SOa
or MgSO0a), filter, and concentrate under reduced pressure. Purify the crude product by
column chromatography on silica gel to afford the desired (R)-3-
(hydroxymethyl)cyclohexanone.

o Characterization: Confirm the structure and enantiomeric excess of the product using NMR
spectroscopy, mass spectrometry, and chiral HPLC analysis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of (R)-3-(hydroxymethyl)cyclohexanone are
limited, the cyclohexanone scaffold is present in numerous biologically active molecules.
Derivatives of cyclohexanone have been investigated for a range of therapeutic applications,
including anti-inflammatory, antibacterial, and anticancer activities.[4]

Potential Areas of Biological Investigation:

The presence of both a ketone and a hydroxyl group suggests that (R)-3-
(hydroxymethyl)cyclohexanone could interact with various biological targets. For instance, it
could serve as a substrate for dehydrogenases or be involved in metabolic pathways.
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Hypothetical Signaling Pathway Involvement:

Given that some cyclohexanone derivatives exhibit anti-inflammatory properties, it is plausible
that (R)-3-(hydroxymethyl)cyclohexanone or its metabolites could modulate inflammatory
signaling pathways. For example, they might interfere with the NF-kB or MAPK signaling
cascades, which are central to the inflammatory response.
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Caption: Hypothetical modulation of inflammatory signaling pathways by (R)-3-
(hydroxymethyl)cyclohexanone.

This diagram illustrates a potential mechanism where (R)-3-(hydroxymethyl)cyclohexanone
could exert anti-inflammatory effects by inhibiting key kinases (IKK and MAPK) in the NF-kB
and MAPK signaling pathways, respectively. It is important to note that this is a speculative
model and requires experimental validation.

Conclusion

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block with significant
potential in synthetic and medicinal chemistry. While comprehensive experimental data on its
properties and biological activities are still emerging, the existing knowledge on related
compounds provides a strong foundation for future research. The development of efficient
enantioselective synthetic routes and the exploration of its biological targets are promising
avenues for unlocking the full potential of this versatile molecule. Further investigation into its
specific interactions with biological systems may reveal novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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